molecular formula C8H15NO B13307794 1-(Piperidin-2-yl)prop-1-en-1-ol

1-(Piperidin-2-yl)prop-1-en-1-ol

Katalognummer: B13307794
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: LNYADMMJSVCTEK-WAPJZHGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Piperidin-2-yl)prop-1-en-1-ol is a chemical compound that features a piperidine ring attached to a prop-1-en-1-ol moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Vorbereitungsmethoden

The synthesis of 1-(Piperidin-2-yl)prop-1-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. This one-pot, solvent-free, and catalyst-free procedure offers high yields and shorter reaction times . The reaction mixture is typically poured into ice-cold water, and the solid material that precipitates is filtered, washed, dried, and purified by column chromatography using silica gel .

Analyse Chemischer Reaktionen

1-(Piperidin-2-yl)prop-1-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(Piperidin-2-yl)prop-1-en-1-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Vergleich Mit ähnlichen Verbindungen

1-(Piperidin-2-yl)prop-1-en-1-ol can be compared with other piperidine derivatives such as 1-(Piperidin-1-yl)propan-2-ol and 1-(Piperidin-1-yl)prop-2-en-1-one These compounds share similar structural features but differ in their functional groups and chemical properties

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

(Z)-1-piperidin-2-ylprop-1-en-1-ol

InChI

InChI=1S/C8H15NO/c1-2-8(10)7-5-3-4-6-9-7/h2,7,9-10H,3-6H2,1H3/b8-2-

InChI-Schlüssel

LNYADMMJSVCTEK-WAPJZHGLSA-N

Isomerische SMILES

C/C=C(/C1CCCCN1)\O

Kanonische SMILES

CC=C(C1CCCCN1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.